molecular formula C12H10F3N3O B2872093 N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine CAS No. 2415566-72-0

N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine

Cat. No. B2872093
CAS RN: 2415566-72-0
M. Wt: 269.227
InChI Key: DFVUQDIOMHBJOJ-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine is a novel chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to target the protein kinase B (Akt) pathway, which plays a critical role in the survival and growth of cancer cells.
Biochemical and Physiological Effects:
N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine has been shown to exhibit both biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have low toxicity levels, making it a potentially safe and effective anticancer drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine for lab experiments is its potent inhibitory activity against certain types of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy against different types of cancer.

Future Directions

There are several future directions for the research on N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify other potential targets for this compound. Another direction is to develop more potent derivatives of this compound that may be more effective against different types of cancer cells. Additionally, research could be conducted to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyridine with difluoromethoxybenzene in the presence of a base to yield 4-(difluoromethoxy)phenyl-3,5-dimethylpyridine. This intermediate is then reacted with 5-fluoro-6-methylpyrimidine-4-amine in the presence of a catalyst to yield the final product.

Scientific Research Applications

N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit potent inhibitory activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-10(13)11(17-6-16-7)18-8-2-4-9(5-3-8)19-12(14)15/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVUQDIOMHBJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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